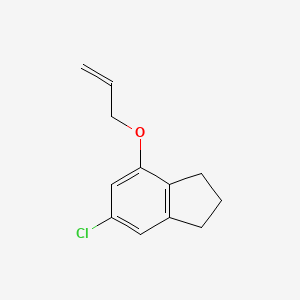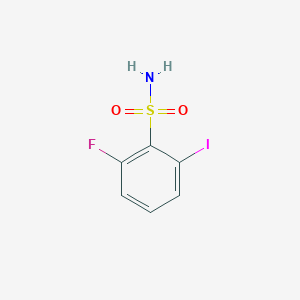
1-(2-Methylpyrimidin-5-yl)ethanamine
Vue d'ensemble
Description
®-1-(2-methylpyrimidin-5-yl)ethanamine is a chiral amine compound with a pyrimidine ring substituted at the 5-position by a methyl group and at the 1-position by an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-methylpyrimidin-5-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidine.
Substitution Reaction: The 2-methylpyrimidine undergoes a substitution reaction with an appropriate chiral amine reagent to introduce the ethanamine group at the 1-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2-methylpyrimidin-5-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Applications De Recherche Scientifique
®-1-(2-methylpyrimidin-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-(2-methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-methylpyrimidin-5-yl)ethanamine: The enantiomer of the compound with different chiral properties.
1-(2-methylpyrimidin-5-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
2-methylpyrimidin-5-yl)methanamine: A compound with a methanamine group instead of an ethanamine group.
Uniqueness
®-1-(2-methylpyrimidin-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine group. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
Clé InChI |
SIJDBWQOOLPSIM-RXMQYKEDSA-N |
SMILES isomérique |
CC1=NC=C(C=N1)[C@@H](C)N |
SMILES canonique |
CC1=NC=C(C=N1)C(C)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-8-oxa-bicyclo[3.2.1]oct-6-ene-2,4-dione](/img/structure/B8556048.png)
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8556051.png)

![[6-Chloro-4-(2-chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8556081.png)
![Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B8556087.png)


![8-bromo-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8556095.png)



![3-Fluoro-5-[4-(methanesulfonyl)phenoxy]benzonitrile](/img/structure/B8556110.png)
![Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-](/img/structure/B8556114.png)

